molecular formula C9H9ClFN3 B1653315 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride CAS No. 1803593-08-9

5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1653315
CAS RN: 1803593-08-9
M. Wt: 213.64
InChI Key: DNFBMDHQPSFJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride” is a compound that belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring . Fluorinated pyrazoles, such as this compound, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties, resulting in the formation of pyrazoloazines . This process involves a broad range of organic reactions . For instance, the synthesis of ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was reported from the reaction of 5-aminopyrazole and ethyl 2,4-dioxo-4-phenylbutanoate .


Molecular Structure Analysis

The molecular structure of “5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride” can be confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques . The structure may also be viewed using Java or Javascript .


Chemical Reactions Analysis

Fluorinated pyrazoles have been the subject of novel synthetic approaches in recent years . A particular emphasis is devoted to a detailed consideration of reaction mechanisms . For instance, the functionalization of alkenes with difluoromethyl nitrile oxide to access the difluoromethylated derivatives has been reported .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structural verification through various techniques. These compounds demonstrated desirable binding patterns in the active site of target enzymes, characterized by lower binding free energy, indicating potential effectiveness in treating leishmaniasis and malaria .

Cytotoxic Activity for Cancer Research

The structure-activity relationship (SAR) study of pyrazole derivatives has revealed that certain substitutions on the pyrazole ring can lead to compounds with significant cytotoxic activity. This suggests that 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride derivatives could be explored for potential anticancer properties .

Ligand for Cyclometallated Iridium (III) Complexes

Pyrazoles act as cyclometallated ligands in the preparation of new heteroleptic iridium (III) complexes. These complexes have various applications in catalysis and materials science due to their unique photophysical properties .

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles, which include derivatives of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride, have been synthesized via microwave-assisted reactions. These fluorinated compounds are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability .

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The compound is also involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives have a wide range of applications including drug discovery, with synthetic strategies being systematized according to the method to assemble the pyrazolopyridine system .

Future Directions

Fluorinated pyrazoles have grown exponentially in popularity since the early 1990s, with more than 50% of all contributions on the topic having been published in the last 5 years . They continue to be an area of interest in various fields of science . Future research may explore potentially interesting but yet mostly unknown classes of fluorinated pyrazoles .

properties

IUPAC Name

5-fluoro-1-phenylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7;/h1-6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFBMDHQPSFJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803593-08-9
Record name 1H-Pyrazol-4-amine, 5-fluoro-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803593-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 5
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 6
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.